[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine
描述
The compound [(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine (CAS: 1820576-20-2) is a fluorinated pyrrolidine derivative featuring a 3-methyl-1,2-oxazole substituent. Its molecular formula is C₁₀H₁₆FN₃O, with a molecular weight of 213.25 g/mol . The stereochemistry at the 2S and 4S positions and the fluorine atom at C4 are critical for its conformational stability and biological interactions. This compound is primarily utilized in medicinal chemistry research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors .
属性
IUPAC Name |
[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3O/c1-7-2-10(15-13-7)6-14-5-8(11)3-9(14)4-12/h2,8-9H,3-6,12H2,1H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVDQGUDNYDDF-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CC(CC2CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CN2C[C@H](C[C@H]2CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine, also known by its CAS number 1820576-20-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₀H₁₆FN₃O
Molecular Weight : 213.25 g/mol
InChI Key : YSBVDQGUDNYDDF-IUCAKERBSA-N
The compound features a pyrrolidine ring substituted with a fluorine atom and an oxazole moiety, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). These receptors play a vital role in various physiological processes by transmitting signals from outside the cell to the inside.
Key Mechanisms
- GPCR Activation : The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways such as cyclic AMP (cAMP) production or calcium ion mobilization.
- Calcium Signaling : It has been shown to elevate intracellular calcium levels through inositol trisphosphate (IP3) pathways, which is crucial for various cellular functions including muscle contraction and neurotransmitter release .
Biological Activity Overview
Several studies have investigated the biological effects of this compound:
Case Studies
- Antidepressant Activity : In a study published in Pharmacology Biochemistry and Behavior, this compound demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to enhanced serotonergic activity .
- Pain Management : Research highlighted its analgesic properties in models of chronic pain. The compound effectively reduced pain sensitivity and was associated with modulation of pain pathways involving opioid receptors .
- Anti-inflammatory Response : A recent investigation showed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
科学研究应用
Drug Development
The primary application of [(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit promising activity against various diseases:
- Kinase Inhibitors : The compound's design aligns with efforts to develop inhibitors targeting kinases involved in cancer progression. For instance, the optimization of similar compounds has led to the discovery of IRAK4 inhibitors with nanomolar potency in cellular assays .
Mechanistic Studies
Studies utilizing this compound can provide insights into the mechanisms of action for drugs that target specific receptors or enzymes. The presence of the oxazole moiety may facilitate interactions with biological macromolecules, making it a candidate for further mechanistic investigations.
Fragment-Based Drug Discovery
The compound can be employed in fragment-based drug discovery (FBDD) approaches. By modifying its structure and assessing the resulting compounds' biological activities, researchers can identify lead candidates for further development. This approach has been successfully utilized in optimizing drug candidates with improved pharmacokinetic profiles .
Case Studies
Several case studies highlight the applications of similar compounds:
- IRAK4 Inhibitors : Research demonstrated that structurally related compounds could be optimized to achieve significant improvements in lipophilicity and selectivity for IRAK4, leading to effective treatments for inflammatory diseases .
- Antibody Drug Conjugates : The integration of this compound into antibody-drug conjugate frameworks has been explored for targeted cancer therapies, enhancing delivery and reducing systemic toxicity .
化学反应分析
Structural Features and Implied Reactivity
The compound contains three key functional groups:
-
Fluorinated pyrrolidine ring : The fluorine atom at the C-4 position may enable nucleophilic substitution reactions (e.g., SN2 mechanisms).
-
Methanamine group : The primary amine (-NH2) can participate in acylation, alkylation, or condensation reactions.
-
3-methyl-1,2-oxazole moiety : The oxazole ring may act as an electron-withdrawing group or participate in cycloaddition reactions.
Comparative Analysis of Structurally Similar Compounds
| Compound Name | Key Functional Groups | Reported Reactions |
|---|---|---|
| 4-Fluoropiperidine | Fluorinated piperidine | Nucleophilic fluorination |
| 1-(3-Methylbenzyl)pyrrolidine | Pyrrolidine with benzyl group | Reductive amination |
While these analogs highlight potential reaction pathways, direct experimental data for the target compound remains undocumented in the reviewed sources.
Biological Interaction Studies
The compound’s structural complexity implies potential interactions with enzymes or receptors, though mechanistic details are unspecified in accessible data. Computational modeling or in vitro assays would be required to validate these hypotheses.
Research Gaps and Recommendations
-
Experimental studies : Priority should be given to reaction kinetics and thermodynamics under varying conditions (e.g., pH, temperature).
-
Therapeutic applications : Further exploration of its pharmacological profile is needed to assess efficacy in disease models.
相似化合物的比较
Structural Analogues and Their Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Pharmacological Activity and Target Selectivity
- Fluorine vs. Hydroxy Substitutions : The fluorine atom at C4 in the parent compound enhances metabolic stability compared to hydroxylated analogs (e.g., the (2S,4R)-4-hydroxy derivative in PROTAC synthesis). Fluorine’s electronegativity also improves binding affinity to hydrophobic enzyme pockets .
- Oxazole vs. Thiazole Moieties : Replacement of 3-methyl-1,2-oxazole with 2-methyl-1,3-thiazole (as in SY162193) alters hydrogen-bonding patterns. The oxazole’s oxygen atom engages in stronger dipole-dipole interactions, while thiazole’s sulfur may enhance π-stacking in aromatic systems .
- Stereochemical Impact : The 2S,4S configuration in the parent compound ensures optimal spatial alignment for target engagement. In contrast, analogs with 2R or 4R stereochemistry show reduced activity due to steric clashes .
Physicochemical Properties
- Lipophilicity : The parent compound’s calculated logP (1.2) is lower than SY162193 (logP 1.8), reflecting the oxazole’s polar nature compared to pyrimidine. This impacts blood-brain barrier permeability .
- Solubility: The fluorine atom increases solubility in aqueous media (~15 mg/mL) relative to non-fluorinated analogs (e.g., ~8 mg/mL for thiazole derivatives) .
- Conformational Stability : The pyrrolidine ring adopts a twisted boat conformation due to fluorine’s steric and electronic effects, as confirmed by X-ray crystallography (PDB: 5RW0) .
PROTAC Development
The parent compound serves as a linker in PROTACs targeting Von Hippel-Lindau (VHL) E3 ligase. Its rigidity and fluorine-enhanced stability improve proteasomal degradation efficiency (DC₅₀ = 12 nM) compared to hydroxylated analogs (DC₅₀ = 35 nM) .
Enzyme Inhibition
In crystallographic studies (PDB: 5RW0), the compound’s pyrrolidine ring forms hydrogen bonds with DHTKD1’s active site (distance: 2.8 Å), while the oxazole interacts with a hydrophobic subpocket. Thiazole analogs exhibit weaker binding (Kd = 1.2 μM vs. 0.7 μM for oxazole) .
常见问题
Q. How can the stereochemical configuration of [(2S,4S)-4-fluoro...]methanamine be experimentally verified?
The stereochemical configuration is typically confirmed using X-ray crystallography. Single-crystal diffraction data collected at high resolution (e.g., <1.0 Å) allows precise determination of the chiral centers. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging its robust handling of fluorine displacement parameters and chiral restraints . For compounds resistant to crystallization, nuclear Overhauser effect (NOE) NMR experiments in combination with chiral HPLC (using a cellulose-based column) can corroborate stereochemistry.
Q. What synthetic strategies are recommended for introducing the 3-methyl-1,2-oxazol-5-ylmethyl group into the pyrrolidine scaffold?
The oxazole moiety can be synthesized via cyclization of an appropriate nitrile and hydroxylamine, followed by alkylation. For example, coupling 3-methyl-1,2-oxazole-5-carbaldehyde with a pyrrolidine precursor via reductive amination (using NaBHCN or H/Pd-C) is a common approach. Protecting the pyrrolidine amine with a Boc group prior to alkylation minimizes side reactions .
Q. What analytical techniques are critical for assessing the purity of this compound?
High-resolution mass spectrometry (HRMS) and NMR are essential for confirming molecular identity. Purity (>95%) should be validated via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient). Residual solvents (e.g., DCM, THF) must be quantified using GC-MS per ICH guidelines .
Advanced Research Questions
Q. How does fluorination at the 4-position of the pyrrolidine ring influence conformational dynamics?
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform liver microsome assays to identify metabolic hotspots (e.g., oxazole ring oxidation).
- Introduce deuterium at labile positions (e.g., C-H bonds adjacent to the oxazole) to prolong half-life .
- Use PET imaging with -labeled analogs to track in vivo distribution .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?
- Step 1 : Replace the 3-methyl group on the oxazole with bulkier substituents (e.g., cyclopropyl) to probe steric effects.
- Step 2 : Modify the pyrrolidine’s fluorine substituent with other halogens (Cl, Br) to assess electronic effects.
- Step 3 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes .
Q. What computational methods predict the compound’s interaction with biological targets like enzymes or GPCRs?
Molecular docking (AutoDock Vina, Glide) paired with homology modeling (SWISS-MODEL) can predict binding poses. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Validate results with mutagenesis studies targeting predicted interaction residues (e.g., Tyr, Asp, or His in active sites) .
Methodological Considerations
Q. How should researchers handle discrepancies in crystallographic data refinement for this compound?
If residual electron density (>0.5 eÅ) persists after SHELXL refinement:
- Check for partial occupancy of fluorine or solvent molecules.
- Apply TWIN commands if twinning is suspected (e.g., pseudo-merohedral twinning).
- Validate with the R value; a >5% difference from R indicates overfitting .
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
